molecular formula C13H10FN3O3 B1679448 Flumazenilsäure CAS No. 84378-44-9

Flumazenilsäure

Katalognummer: B1679448
CAS-Nummer: 84378-44-9
Molekulargewicht: 275.23 g/mol
InChI-Schlüssel: SFVXVWJBSJCRJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro 15-3890, also known as Flumazenil acid, is a metabolite of Flumazenil. Flumazenil is a well-known benzodiazepine receptor antagonist. Ro 15-3890 is primarily used in scientific research to study the pharmacokinetics and metabolism of benzodiazepine antagonists .

Wissenschaftliche Forschungsanwendungen

Ro 15-3890 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird verwendet, um die chemischen Eigenschaften und Reaktionen von Benzodiazepin-Antagonisten zu untersuchen.

    Biologie: Wird verwendet, um die Stoffwechselwege und die Pharmakokinetik von Benzodiazepin-Antagonisten zu untersuchen.

    Medizin: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Benzodiazepin-Rezeptoren abzielen.

    Industrie: Wird bei der Herstellung von Forschungschemikalien und Pharmazeutika verwendet .

5. Wirkmechanismus

Ro 15-3890 entfaltet seine Wirkung, indem es als kompetitiver Antagonist am Benzodiazepin-Rezeptor wirkt. Es blockiert die verstärkende Wirkung von Agonisten und die depressante Wirkung von inversen Agonisten auf die GABA-erge synaptische Transmission. Dieser Mechanismus beinhaltet die Interaktion mit dem Benzodiazepin-Rezeptor, der als Kopplungseinheit zwischen dem GABA-Rezeptor und dem Chloridkanal fungiert .

Ähnliche Verbindungen:

    Ro 15-1788 (Flumazenil): Die Stammverbindung von Ro 15-3890, die als Benzodiazepin-Rezeptor-Antagonist verwendet wird.

    Ro 15-6877: Eine Desmethylverbindung, die bei der Synthese von Ro 15-3890 verwendet wird.

    Ro 15-4965: Ein weiterer Metabolit von Flumazenil

Einzigartigkeit: Ro 15-3890 ist aufgrund seiner spezifischen Rolle als Metabolit von Flumazenil einzigartig. Es liefert wertvolle Einblicke in die Stoffwechselwege und die Pharmakokinetik von Benzodiazepin-Antagonisten und ist damit eine entscheidende Verbindung in der wissenschaftlichen Forschung .

Wirkmechanismus

Target of Action

Flumazenil, an imidazobenzodiazepine derivative, is a potent benzodiazepine receptor antagonist . Its primary target is the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . GABA (gamma-aminobutyric acid) is the most important inhibitory neurotransmitter in the central nervous system .

Mode of Action

Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This competitive inhibition results in the reversal of the effects of benzodiazepines on the central nervous system . It’s worth noting that flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .

Biochemical Pathways

The primary biochemical pathway affected by flumazenil is the GABAergic system . By binding to the extracellular surface of GABA A receptors and competitively displacing benzodiazepine molecules, flumazenil prevents further benzodiazepine binding . This results in the reversal of the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .

Pharmacokinetics

Flumazenil is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration . In the human liver, microsomal carboxylesterase isozymes play an important role in the detoxification and metabolism of flumazenil, biotransforming it into two metabolites: flumazenil acid and N-demethylated flumazenil .

Result of Action

The molecular and cellular effects of flumazenil’s action primarily involve the antagonism of the CNS effects produced by benzodiazepines .

Action Environment

The action, efficacy, and stability of flumazenil can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proconvulsant substances like tricyclic antidepressants, can affect the therapeutic use of flumazenil . Additionally, the possibility of precipitating acute withdrawal in individuals with pharmacodynamic tolerance to benzodiazepine receptor agonists is a significant concern regarding the clinical use of flumazenil .

Safety and Hazards

Flumazenil may cause seizures, especially in people who have sedative-addiction withdrawal symptoms or recent antidepressant overdose . It is harmful in contact with skin or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Zukünftige Richtungen

Flumazenil is used to reverse the effects of a benzodiazepine sedative such as Valium, Versed, Xanax, Tranxene, and others . It is used to help you wake up after a surgery or medical procedure in which a benzodiazepine was used as a sedative . It is also used to treat benzodiazepine overdose in adults .

Biochemische Analyse

Biochemical Properties

Flumazenil, from which Flumazenil acid is derived, is known to interact with the GABA/benzodiazepine receptor complex in the central nervous system . It competitively inhibits the activity at the benzodiazepine recognition site on this receptor complex . This interaction is key to its role in reversing the effects of benzodiazepines

Cellular Effects

Flumazenil, its parent compound, is known to reverse the effects of benzodiazepines at the cellular level . It does this by competing for the benzodiazepine binding site on the GABA/benzodiazepine receptor complex . This can influence cell function by altering the activity of this receptor complex .

Molecular Mechanism

Flumazenil, from which Flumazenil acid is derived, acts as a competitive inhibitor at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This antagonizes the effects of benzodiazepines, reversing their sedative effects .

Temporal Effects in Laboratory Settings

Studies on Flumazenil, its parent compound, show that it has a short half-life, with the initial distribution half-life being 4 to 11 minutes and the terminal half-life being 40 to 80 minutes .

Dosage Effects in Animal Models

The effects of different dosages of Flumazenil acid in animal models are not well-studied. Studies on Flumazenil, its parent compound, have been conducted. For instance, one study showed that submucosal and intralingual delivery of Flumazenil were viable alternatives to intravenous administration for reversing benzodiazepine-induced oxygen saturation desaturation .

Metabolic Pathways

Flumazenil acid is a metabolite of Flumazenil . Flumazenil is extensively metabolized, with the major metabolites identified in urine being the de-ethylated free acid (Flumazenil acid) and its glucuronide conjugate .

Transport and Distribution

Flumazenil, its parent compound, is known to be extensively distributed in the extravascular space .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ro 15-3890 can be synthesized through the hydrolysis of Flumazenil. The process involves the use of specific reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of Ro 15-3890 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ro 15-3890 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole ergeben kann .

Vergleich Mit ähnlichen Verbindungen

    Ro 15-1788 (Flumazenil): The parent compound of Ro 15-3890, used as a benzodiazepine receptor antagonist.

    Ro 15-6877: A desmethyl compound used in the synthesis of Ro 15-3890.

    Ro 15-4965: Another metabolite of Flumazenil

Uniqueness: Ro 15-3890 is unique due to its specific role as a metabolite of Flumazenil. It provides valuable insights into the metabolic pathways and pharmacokinetics of benzodiazepine antagonists, making it a crucial compound in scientific research .

Eigenschaften

IUPAC Name

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVXVWJBSJCRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233357
Record name Ro 15-3890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84378-44-9
Record name Ro 15-3890
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 15-3890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMAZENIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ro 15-1788 (0.82 g, 2.71 mmol) was dissolved in 80 ml of 10% methanolic KOH and the solution was stirred for 24 h at room temperature. The solvent was evaporated in vacuo and the residue was dissolved in 50 ml of distilled water. The aqueous solution was cooled to 4° C. and the pH adjusted to 6 by dropwise addition of 1M aqueous HCl. The desired product was crystallized from the solution at pH 6. The solution was left to stand at 4° C. for 10 min and filtered. The filter cake was washed with ice-cold distilled water and dried overnight in vacuo at 60° C. to give III (0.72 g, 97%); crystallization from 50% aqueous ethanol (20 ml) afforded small colorless laminae: mp 273°-274° C.; 1H-NMR (d6 -DMSO) δ 3.08 (s, 3H, NMe), 4.60 (m, 1H), 5.05 (m, 1H), 7.60-7.67 (m, 2H), 7.79 (dd, 1H, J=4.5 Hz, J=8.50 Hz), 8.29 (s, 1H); IR (KBr) 2000-3600, 3110, 1700 (broad), 1670, 1490, 1220, 890 cm-1 ; CIMS M+H=276, C13H10FN3O23 requires M+H=276. Analysis calculated for C213H10FN3O3 :C 56.73, H 3.66, and N 15.27% showed C 56.80, H 3.71, and N 15.29%.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 3.03 g (10 mmol) of ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine-3-carboxylate and 0.44 g (11 mmol) of sodium hydroxide in 20 ml of ethanol and 10 ml of water is heated to boiling under reflux for 30 minutes. Subsequently, the mixture is treated with 11 ml of 1 N hydrochloric acid and concentrated to half of the volume. The precipitated crystals are filtered off under suction and dried. There is obtained 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid of decomposition point 279°.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flumazenil acid
Reactant of Route 2
Flumazenil acid
Reactant of Route 3
Flumazenil acid
Reactant of Route 4
Flumazenil acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Flumazenil acid
Reactant of Route 6
Reactant of Route 6
Flumazenil acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.